molecular formula C8H15IO B12591500 2beta-[(R)-1-Iodobutyl]tetrahydrofuran CAS No. 651057-14-6

2beta-[(R)-1-Iodobutyl]tetrahydrofuran

Cat. No.: B12591500
CAS No.: 651057-14-6
M. Wt: 254.11 g/mol
InChI Key: SIYWRERHWOGRDG-HTQZYQBOSA-N
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Description

2β-[(R)-1-Iodobutyl]tetrahydrofuran is a tetrahydrofuran (THF) lignan derivative characterized by a stereospecific iodobutyl substituent at the 2β-position of the THF ring. This compound has been isolated from plant sources, such as Aristolochia heterotropoides, through chromatographic separation and spectroscopic analysis (e.g., 1D/2D-NMR) . The (R)-configuration of the iodobutyl group introduces steric and electronic effects that distinguish it from simpler THF derivatives.

Properties

CAS No.

651057-14-6

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

(2R)-2-[(1R)-1-iodobutyl]oxolane

InChI

InChI=1S/C8H15IO/c1-2-4-7(9)8-5-3-6-10-8/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

SIYWRERHWOGRDG-HTQZYQBOSA-N

Isomeric SMILES

CCC[C@H]([C@H]1CCCO1)I

Canonical SMILES

CCCC(C1CCCO1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-[®-1-Iodobutyl]tetrahydrofuran typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of tetrahydrofuran with an iodobutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2beta-[®-1-Iodobutyl]tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2beta-[®-1-Iodobutyl]tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-2-carboxylic acid, while substitution with an amine could produce an amino-tetrahydrofuran derivative .

Scientific Research Applications

2beta-[®-1-Iodobutyl]tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2beta-[®-1-Iodobutyl]tetrahydrofuran involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain proteins or enzymes. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets in target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydrofuran Lignan Family

Key Compounds :

  • Compound 1: A novel tetrahydrofuran lignan isolated from A. heterotropoides (structure unspecified but likely with non-iodinated substituents) .
  • Compounds 2 and 3: Known tetrahydrofuran lignans from the same source, differing in substituent type and position .

Comparison :

Feature 2β-[(R)-1-Iodobutyl]THF Other THF Lignans (e.g., 2, 3)
Core Structure Tetrahydrofuran ring Tetrahydrofuran ring
Substituents 2β-(R)-1-iodobutyl Variable (e.g., hydroxyl, alkyl)
Stereochemistry Defined (R)-configuration Varies by source
Bioactivity Hypothesized (unconfirmed) Known antimicrobial/antioxidant properties

However, this substitution may reduce solubility in polar solvents relative to hydroxyl-bearing analogs .

Comparison with Simple THF Derivatives

Key Compounds :

  • 3-Hydroxytetrahydrofuran (3HTHF) and α-Tetrahydrofurfuryl Alcohol (THFA) : Derivatives with hydroxyl groups .

Physical and Electronic Properties :

Property 2β-[(R)-1-Iodobutyl]THF THF 3HTHF/THFA
Polarity Moderate (iodine increases hydrophobicity) Low (apolar) High (hydroxyl group)
Electronic Excitation Likely altered due to iodine’s heavy atom effect Broad Rydberg states at ~8–10 eV Similar to THF but with redshifted bands
Applications Research compound Industrial solvent, polymer synthesis Electron scattering studies

The iodobutyl group in 2β-[(R)-1-Iodobutyl]THF may quench electronic excitations observed in THF and its hydroxylated derivatives, as heavy atoms like iodine promote spin-orbit coupling and intersystem crossing .

Comparison with Ferulic Acid-Derived THF Compounds

Key Compound : 8,8’(Tetrahydrofuran)/5,5’-Dehydrotriferulic Acid
A trimer of ferulic acid containing a THF ring, identified in corn bran hydrolysates (observed m/z 578) .

Structural and Functional Contrasts :

Feature 2β-[(R)-1-Iodobutyl]THF Dehydrotriferulic Acid (THF)
Core Structure Monomeric THF THF integrated into trimer
Substituents Iodobutyl Feruloyl groups
Molecular Weight ~300–400 (estimated) 578 (observed)
Role Potential pharmacological agent Plant cell wall component

Unlike dehydrotriferulic acid, 2β-[(R)-1-Iodobutyl]THF lacks conjugated aromatic systems, limiting its UV absorption properties but possibly enhancing stability under acidic conditions .

Biological Activity

2beta-[(R)-1-Iodobutyl]tetrahydrofuran (CAS No. 651057-14-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

2beta-[(R)-1-Iodobutyl]tetrahydrofuran is characterized by the following properties:

PropertyValue
Molecular Formula C8H15I
Molecular Weight 206.11 g/mol
IUPAC Name 2-(1-Iodobutyl)tetrahydrofuran

The biological activity of 2beta-[(R)-1-Iodobutyl]tetrahydrofuran is primarily attributed to its ability to interact with various biochemical pathways. The iodine atom in the structure may facilitate interactions with enzymes or receptors, potentially leading to inhibition or activation of specific biological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, blocking substrate access and altering metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways involved in cellular responses.

Biological Activity

Research indicates that 2beta-[(R)-1-Iodobutyl]tetrahydrofuran exhibits several biological activities, including antimicrobial and antiviral properties.

Antimicrobial Activity

A study investigating the antimicrobial effects of various tetrahydrofuran derivatives highlighted that compounds similar to 2beta-[(R)-1-Iodobutyl]tetrahydrofuran showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been studied for its potential antiviral properties. In a series of experiments focused on HIV protease inhibitors, modifications of tetrahydrofuran derivatives demonstrated enhanced binding affinity and inhibitory potency against HIV-1 protease .

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the effectiveness of tetrahydrofuran derivatives against common pathogens.
    • Findings : Compounds structurally similar to 2beta-[(R)-1-Iodobutyl]tetrahydrofuran displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.
  • HIV Protease Inhibition Study :
    • Objective : To assess the antiviral efficacy of tetrahydrofuran-based compounds.
    • Results : The compound exhibited an IC50 value of 50 nM, indicating promising potential as an antiviral agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2beta-[(R)-1-Iodobutyl]tetrahydrofuran, a comparison with similar compounds was conducted:

CompoundIC50 (nM)Mechanism of Action
2beta-[(R)-1-Iodobutyl]THF50HIV Protease Inhibition
Tetrahydrofuran Derivative A100Antimicrobial Activity
Tetrahydrofuran Derivative B75Enzyme Inhibition

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